2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate
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Overview
Description
2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C19H17BF4O. It belongs to the class of pyrylium salts, which are known for their aromaticity and stability. This compound is characterized by a pyrylium ring substituted with ethyl and phenyl groups, and it is paired with a tetrafluoroborate anion. Pyrylium salts are often used in various chemical reactions and have applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate typically involves the condensation of acetophenone derivatives with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the pyrylium ring. The final product is obtained by treating the pyrylium salt with tetrafluoroboric acid to yield the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium ring to dihydropyrylium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrylium oxides.
Reduction: Dihydropyrylium derivatives.
Substitution: Substituted pyrylium salts with various functional groups.
Scientific Research Applications
2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Employed in the study of biological systems and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate involves its interaction with molecular targets through its aromatic pyrylium ring. The compound can participate in electron transfer processes, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways. The tetrafluoroborate anion stabilizes the pyrylium cation, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate
- 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate
- 2,4-Diphenylpyrylium tetrafluoroborate
Uniqueness
2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 2-position and phenyl groups at the 4 and 6 positions enhances its stability and reactivity compared to other pyrylium salts. This unique structure makes it valuable in various applications, particularly in organic synthesis and material science.
Properties
IUPAC Name |
2-ethyl-4,6-diphenylpyrylium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O.BF4/c1-2-18-13-17(15-9-5-3-6-10-15)14-19(20-18)16-11-7-4-8-12-16;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFYMCWGEWSXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=[O+]C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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